molecular formula C11H15NO2 B11947986 N-(4-Ethoxyphenyl)propanamide CAS No. 19314-14-8

N-(4-Ethoxyphenyl)propanamide

Cat. No.: B11947986
CAS No.: 19314-14-8
M. Wt: 193.24 g/mol
InChI Key: HRLXPZIYSKPJFR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)propanamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous extraction methods to ensure high yield and purity. The final product is obtained through reduced pressure distillation, recrystallization, and drying .

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

N-(4-Ethoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The ethoxy group and the amide functionality allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)propanamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Hydroxyphenyl)propanamide: Contains a hydroxy group instead of an ethoxy group.

    N-(4-Aminophenyl)propanamide: Contains an amino group instead of an ethoxy group.

Uniqueness: N-(4-Ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

19314-14-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-3-11(13)12-9-5-7-10(8-6-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

HRLXPZIYSKPJFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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